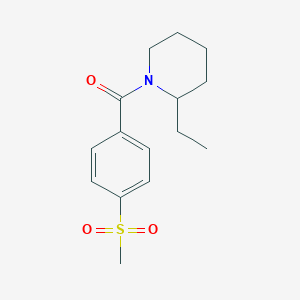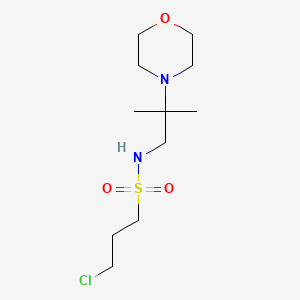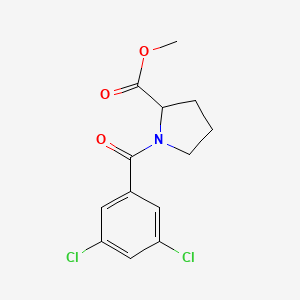
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone, also known as EPM or NS-106, is a novel compound that has gained attention in the scientific community due to its potential applications in research. EPM is a synthetic compound that belongs to the class of piperidine derivatives and has a molecular weight of 349.48 g/mol.
Wirkmechanismus
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone acts as a positive allosteric modulator of the α7 nAChR by binding to a site on the receptor that is distinct from the acetylcholine binding site. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone enhances the activity of the α7 nAChR by increasing the receptor's sensitivity to acetylcholine, resulting in increased ion channel opening and neurotransmitter release. The enhanced activity of the α7 nAChR leads to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has been shown to have a range of biochemical and physiological effects in animal models. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has been shown to enhance cognitive function, improve memory, and increase attention and focus. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has a relatively short half-life of approximately 2 hours and is rapidly eliminated from the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone is its potential as a tool for scientific research. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone can be used to study the role of the α7 nAChR in cognitive function and neuroprotection. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone in lab experiments. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has a relatively short half-life, which may limit its effectiveness in long-term studies. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone also has potential side effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone. One area of research is the development of more potent and selective positive allosteric modulators of the α7 nAChR. Another area of research is the investigation of the potential therapeutic applications of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone in neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone and its potential side effects.
Synthesemethoden
The synthesis of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone involves the reaction between 2-ethylpiperidine and 4-methylsulfonylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, learning, and memory. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has been shown to enhance the activity of the α7 nAChR, leading to improved cognitive function in animal models. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(2-ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-3-13-6-4-5-11-16(13)15(17)12-7-9-14(10-8-12)20(2,18)19/h7-10,13H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFNPQDENURHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7545295.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)



![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)

![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)
![3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545381.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)
![1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide](/img/structure/B7545394.png)
![N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)